3-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, also known as Boc-1-Me-4-Pyrazolylalanine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized using a specific method and has a wide range of applications in various fields of research. In
Scientific Research Applications
3-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively used in scientific research due to its unique properties. This compound is commonly used in the synthesis of peptides and proteins. It is also used in the study of enzymes and their mechanisms of action. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
Mechanism of Action
The mechanism of action of 3-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that this compound interacts with enzymes and proteins in a specific manner, leading to changes in their activity and function. This interaction can lead to the development of new drugs and therapies for various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can modulate the activity of enzymes and proteins, leading to changes in cellular processes. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties. These properties make it a promising candidate for the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its high purity and efficiency of synthesis. This compound can be easily synthesized and yields a pure product that can be used for various scientific research applications. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 3-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid in scientific research. One of the major directions is the development of new drugs and therapies for various diseases. Additionally, this compound can be used in the study of enzymes and their mechanisms of action. Furthermore, this compound can be used in the development of new synthetic methods for the synthesis of peptides and proteins. Overall, the future of this compound in scientific research is promising and has the potential to lead to significant advancements in various fields.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the field of scientific research. Its efficient synthesis method, wide range of applications, and unique properties make it a promising candidate for the development of new drugs and therapies. Additionally, this compound can be used in the study of enzymes and their mechanisms of action, as well as the development of new synthetic methods for the synthesis of peptides and proteins. The future of this compound in scientific research is promising and has the potential to lead to significant advancements in various fields.
Properties
IUPAC Name |
3-(butan-2-ylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-4-6(2)11-9(14)8-7(10(15)16)5-13(3)12-8/h5-6H,4H2,1-3H3,(H,11,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGFDBPWIZDGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NN(C=C1C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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